(+)-5,7,4'-Trimethoxyafzelechin

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

分子式 |

C18H20O5 |

|---|---|

分子量 |

316.3 g/mol |

IUPAC 名称 |

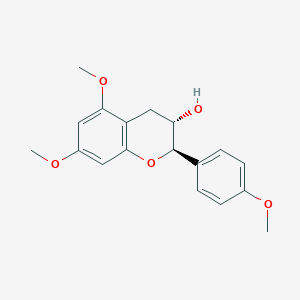

(2R,3S)-5,7-dimethoxy-2-(4-methoxyphenyl)-3,4-dihydro-2H-chromen-3-ol |

InChI |

InChI=1S/C18H20O5/c1-20-12-6-4-11(5-7-12)18-15(19)10-14-16(22-3)8-13(21-2)9-17(14)23-18/h4-9,15,18-19H,10H2,1-3H3/t15-,18+/m0/s1 |

InChI 键 |

NMLBREXWQRPOJH-MAUKXSAKSA-N |

手性 SMILES |

COC1=CC=C(C=C1)[C@@H]2[C@H](CC3=C(O2)C=C(C=C3OC)OC)O |

规范 SMILES |

COC1=CC=C(C=C1)C2C(CC3=C(O2)C=C(C=C3OC)OC)O |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Prospective Isolation of (+)-5,7,4'-Trimethoxyafzelechin from Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-5,7,4'-Trimethoxyafzelechin is a methylated flavan-3-ol (B1228485) of significant interest for its potential pharmacological activities. While the targeted search for its direct isolation from natural sources has not yielded specific published reports, the structural relationship to the known natural product (+)-afzelechin and the existence of other methylated flavan-3-ols in nature suggest its potential presence in select plant species. This technical guide provides a comprehensive, albeit prospective, methodology for the isolation and characterization of this compound. The protocols outlined herein are based on established techniques for the separation of flavonoids and related phenolic compounds from plant matrices. This document is intended to serve as a foundational resource for researchers embarking on the discovery and development of novel flavonoid-based therapeutic agents.

Introduction: The Potential of Methylated Flavonoids

Flavonoids are a diverse group of polyphenolic secondary metabolites in plants with a wide array of biological activities. Methylation of the flavonoid core can significantly alter their physicochemical properties, often leading to increased metabolic stability and bioavailability. While the parent compound, (+)-afzelechin, has been isolated from various plant species, the natural occurrence of its 5,7,4'-trimethoxy derivative has yet to be definitively reported in scientific literature. However, related methylated flavan-3-ols have been successfully isolated, suggesting that this compound may be a yet-to-be-discovered natural product, potentially in plants known to produce afzelechin and its derivatives, such as those from the Pterocarpus genus.

This guide presents a generalized yet detailed experimental framework for the systematic extraction, purification, and characterization of this compound from a hypothetical plant source.

Prospective Natural Sources

Based on the known distribution of afzelechin and other methylated flavonoids, the following genera are proposed as primary candidates for the isolation of this compound:

-

Pterocarpus (e.g., Pterocarpus marsupium) : This genus is a rich source of various flavonoids, including afzelechin and its isomers. The enzymatic machinery for O-methylation is likely present, making it a prime candidate for investigation.

-

Cinnamomum : Various methylated catechins and epicatechins have been reported in this genus, indicating the presence of the necessary biosynthetic pathways for flavonoid methylation.

-

Cassipourea : The isolation of 7-O-methyl epiafzelechin from Cassipourea gummiflua directly confirms the presence of afzelechin-specific O-methyltransferases in this genus.

Generalized Experimental Protocol for Isolation

The following protocol outlines a standard methodology for the extraction and isolation of trimethoxylated flavan-3-ols from a plant matrix. Optimization of solvents and chromatographic conditions may be necessary depending on the specific plant material.

Plant Material Collection and Preparation

-

Collection : Collect the heartwood or bark of the candidate plant species.

-

Drying : Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

-

Grinding : Grind the dried plant material into a coarse powder (20-40 mesh) to increase the surface area for extraction.

Extraction

-

Solvent Selection : Macerate the powdered plant material with 80% methanol (B129727) in water (v/v) at a 1:10 solid-to-solvent ratio (w/v).

-

Maceration : Stir the mixture at room temperature for 48 hours.

-

Filtration and Re-extraction : Filter the extract through cheesecloth and then Whatman No. 1 filter paper. Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

-

Concentration : Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanolic extract.

Liquid-Liquid Partitioning

-

Suspension : Suspend the crude extract in distilled water.

-

Fractionation : Perform successive liquid-liquid partitioning with solvents of increasing polarity:

-

n-Hexane (to remove non-polar compounds like lipids and chlorophyll)

-

Dichloromethane

-

Ethyl acetate (B1210297)

-

n-Butanol

-

-

Concentration : Concentrate each fraction to dryness in vacuo. The ethyl acetate fraction is the most likely to contain the target compound.

Chromatographic Purification

3.4.1. Column Chromatography (CC)

-

Stationary Phase : Silica gel (60-120 mesh).

-

Mobile Phase : A gradient elution system, starting with n-hexane and gradually increasing the polarity with ethyl acetate, followed by the addition of methanol.

-

Fraction Collection : Collect fractions of 20-30 mL and monitor by Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.

3.4.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

Column : A reversed-phase C18 column is typically used for flavonoid separation.

-

Mobile Phase : A gradient of acetonitrile (B52724) in water (both containing 0.1% formic acid to improve peak shape) is a common choice.

-

Detection : UV detection at 280 nm.

-

Purification : Inject the semi-purified fraction from CC and collect the peak corresponding to the expected retention time of the target compound.

Data Presentation: Illustrative Quantitative Data

The following tables present hypothetical quantitative data that could be expected from a successful isolation of this compound.

Table 1: Extraction and Partitioning Yields

| Step | Starting Material (g) | Yield (g) | Yield (%) |

| Crude Methanolic Extract | 1000 | 120 | 12.0 |

| n-Hexane Fraction | 120 | 15 | 12.5 |

| Dichloromethane Fraction | 120 | 25 | 20.8 |

| Ethyl Acetate Fraction | 120 | 40 | 33.3 |

| n-Butanol Fraction | 120 | 20 | 16.7 |

| Aqueous Residue | 120 | 18 | 15.0 |

Table 2: Spectroscopic Data for Structural Elucidation of this compound

| Technique | Data |

| ¹H-NMR (500 MHz, CD₃OD) | δ 6.95 (d, J = 8.5 Hz, 2H, H-2', H-6'), 6.80 (d, J = 8.5 Hz, 2H, H-3', H-5'), 6.15 (d, J = 2.0 Hz, 1H, H-8), 6.10 (d, J = 2.0 Hz, 1H, H-6), 4.60 (d, J = 7.5 Hz, 1H, H-2), 4.00 (m, 1H, H-3), 3.85 (s, 3H, 4'-OCH₃), 3.80 (s, 3H, 7-OCH₃), 3.75 (s, 3H, 5-OCH₃), 2.90 (dd, J = 16.0, 5.5 Hz, 1H, H-4a), 2.55 (dd, J = 16.0, 8.0 Hz, 1H, H-4b) |

| ¹³C-NMR (125 MHz, CD₃OD) | δ 160.5 (C-7), 159.0 (C-5), 158.5 (C-4'), 157.0 (C-8a), 131.0 (C-1'), 128.0 (C-2', C-6'), 114.5 (C-3', C-5'), 95.0 (C-6), 94.0 (C-8), 82.0 (C-2), 68.0 (C-3), 56.0 (4'-OCH₃), 55.8 (7-OCH₃), 55.5 (5-OCH₃), 28.5 (C-4) |

| HR-ESI-MS | m/z 333.1338 [M+H]⁺ (Calcd. for C₁₈H₂₁O₆⁺, 333.1332) |

| Optical Rotation | [α]D²⁵ +15.2 (c 0.1, MeOH) |

Visualization of Experimental Workflow

The following diagram illustrates the generalized workflow for the isolation of this compound.

Caption: Generalized workflow for the isolation of this compound.

Conclusion

While the natural occurrence of this compound remains to be confirmed, this guide provides a robust and scientifically grounded framework for its prospective isolation. The methodologies presented are standard in the field of natural product chemistry and offer a clear path for researchers to explore candidate plant species. The successful isolation and characterization of this and other novel methylated flavonoids will be crucial for advancing our understanding of their therapeutic potential and for the development of new drug leads.

The Biosynthetic Pathway of (+)-5,7,4'-Trimethoxyafzelechin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-5,7,4'-Trimethoxyafzelechin is a methylated flavan-3-ol (B1228485), a class of natural products with significant therapeutic potential. Understanding its biosynthetic pathway is crucial for developing metabolic engineering strategies for its sustainable production. This technical guide provides an in-depth overview of the core biosynthetic pathway, detailing the enzymatic steps from the precursor naringenin (B18129) to (+)-afzelechin and its subsequent methylation. This document summarizes key quantitative data, provides detailed experimental protocols for the characterization of the involved enzymes, and presents visual diagrams of the pathway and experimental workflows to facilitate comprehension and further research in the fields of synthetic biology and drug development.

Introduction

Flavonoids, a diverse group of plant secondary metabolites, are renowned for their wide range of biological activities. Among them, methylated flavonoids often exhibit enhanced bioavailability and bioactivity. This compound, a derivative of the flavan-3-ol (+)-afzelechin, is a promising compound with potential applications in pharmaceuticals. Its biosynthesis involves a series of enzymatic reactions that convert the common flavonoid precursor, naringenin, into the afzelechin backbone, which is then specifically methylated. This guide delineates this pathway, providing a technical resource for researchers aiming to harness and engineer this biosynthetic route.

The Core Biosynthetic Pathway

The biosynthesis of this compound commences with the flavanone (B1672756) naringenin, a central intermediate in the flavonoid pathway. The conversion to the flavan-3-ol (+)-afzelechin is catalyzed by a sequence of three key enzymes: Flavanone 3-hydroxylase (F3H), Dihydroflavonol 4-reductase (DFR), and Leucoanthocyanidin reductase (LAR). Subsequently, O-methyltransferases (OMTs) are responsible for the regiospecific methylation of the hydroxyl groups at the C5, C7, and C4' positions of the (+)-afzelechin molecule.

Enzymatic Conversion of Naringenin to (+)-Afzelechin

The pathway from naringenin to (+)-afzelechin proceeds as follows:

-

Hydroxylation of Naringenin: Flavanone 3-hydroxylase (F3H), a 2-oxoglutarate-dependent dioxygenase, catalyzes the stereospecific hydroxylation of (2S)-naringenin at the C3 position to yield (2R,3R)-dihydrokaempferol.

-

Reduction of Dihydrokaempferol (B1209521): Dihydroflavonol 4-reductase (DFR), an NADPH-dependent oxidoreductase, reduces the 4-keto group of dihydrokaempferol to produce leucopelargonidin (B191709) (a flavan-3,4-diol).

-

Formation of (+)-Afzelechin: Leucoanthocyanidin reductase (LAR), also an NADPH-dependent enzyme, catalyzes the reduction of leucopelargonidin to the flavan-3-ol, (+)-afzelechin.

Methylation of (+)-Afzelechin

The final step in the biosynthesis is the sequential methylation of the hydroxyl groups on the (+)-afzelechin backbone. This is carried out by specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). The precise OMTs responsible for the methylation at the 5, 7, and 4' positions of afzelechin in specific organisms are a subject of ongoing research. However, various flavonoid OMTs with known regioselectivity can be employed for in vitro or in vivo production. The methylation likely proceeds in a stepwise manner, although the exact order may vary depending on the specific enzymes involved.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes in the biosynthetic pathway. It is important to note that kinetic parameters can vary depending on the enzyme source, substrate, and assay conditions.

| Enzyme | Substrate | Km (µM) | Vmax (µkat/kg) | Specific Activity | Source Organism | Reference |

| Flavanone 3-hydroxylase (F3H) | (2S)-Naringenin | 5.6 | - | 32 | Petunia hybrida | [1] |

| (2S)-Eriodictyol | 12 | - | - | Oryza sativa | ||

| Dihydroflavonol 4-reductase (DFR) | Dihydrokaempferol (DHK) | 145.10 | - | - | Camellia sinensis | [2] |

| Dihydroquercetin (DHQ) | 41.80 | - | - | Camellia sinensis | [2] | |

| Dihydromyricetin (DHM) | 58.44 | - | - | Camellia sinensis | [2] | |

| Leucoanthocyanidin reductase (LAR) | Leucocyanidin | - | - | ~10 µmol min⁻¹ mg⁻¹ | Desmodium uncinatum | [3] |

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and activity assays of the key enzymes in the this compound biosynthetic pathway.

Recombinant Enzyme Expression and Purification

Objective: To produce and purify recombinant F3H, DFR, and LAR for in vitro characterization.

Protocol:

-

Gene Cloning: The coding sequences for F3H, DFR, and LAR are cloned into a suitable expression vector (e.g., pET series for E. coli) with an affinity tag (e.g., His-tag) for purification.

-

Heterologous Expression: The expression plasmids are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Culture and Induction: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by the addition of IPTG (e.g., 0.1-1 mM) and the culture is incubated at a lower temperature (e.g., 16-25°C) for several hours or overnight.

-

Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), with protease inhibitors), and lysed by sonication or high-pressure homogenization.

-

Affinity Chromatography: The crude lysate is clarified by centrifugation and the supernatant is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). The column is washed with a wash buffer containing a low concentration of imidazole (e.g., 20 mM).

-

Elution: The recombinant protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

-

Buffer Exchange and Storage: The purified protein is buffer-exchanged into a suitable storage buffer (e.g., using dialysis or a desalting column) and stored at -80°C. Protein concentration is determined using a standard method (e.g., Bradford assay).

Enzyme Activity Assays

Principle: The activity of F3H is determined by monitoring the conversion of naringenin to dihydrokaempferol, which can be analyzed by HPLC.

Reaction Mixture (100 µL):

-

100 mM Tris-HCl (pH 7.5)

-

5 mM 2-oxoglutarate

-

5 mM Ascorbate

-

0.5 mM FeSO₄

-

100 µM (2S)-Naringenin

-

Purified F3H enzyme (1-5 µg)

Procedure:

-

The reaction is initiated by the addition of the enzyme.

-

The mixture is incubated at 30°C for a defined period (e.g., 30-60 minutes).

-

The reaction is stopped by the addition of an equal volume of methanol (B129727) or by acidification.

-

The mixture is centrifuged to pellet any precipitated protein.

-

The supernatant is analyzed by reverse-phase HPLC to quantify the formation of dihydrokaempferol. A C18 column is typically used with a gradient of acetonitrile (B52724) in water (both containing 0.1% formic acid). The product is detected by UV absorbance at 290 nm.

Principle: DFR activity is measured by monitoring the NADPH-dependent reduction of dihydrokaempferol. The decrease in NADPH concentration is followed spectrophotometrically at 340 nm.

Reaction Mixture (200 µL):

-

100 mM Potassium phosphate (B84403) buffer (pH 6.5-7.0)

-

200 µM NADPH

-

50-100 µM Dihydrokaempferol (dissolved in a small amount of DMSO or methanol)

-

Purified DFR enzyme (1-5 µg)

Procedure:

-

The reaction is initiated by the addition of the enzyme.

-

The decrease in absorbance at 340 nm is monitored continuously using a spectrophotometer.

-

The initial reaction rate is calculated from the linear portion of the curve using the molar extinction coefficient of NADPH (6.22 mM⁻¹ cm⁻¹).

Principle: LAR activity is determined by measuring the formation of (+)-afzelechin from leucopelargonidin. The product can be analyzed by HPLC.

Reaction Mixture (100 µL):

-

100 mM Tris-HCl (pH 7.0)

-

2 mM NADPH

-

Leucopelargonidin substrate (prepared by the reduction of dihydrokaempferol with sodium borohydride)

-

Purified LAR enzyme (1-5 µg)

Procedure:

-

The reaction is initiated by adding the LAR enzyme.

-

The mixture is incubated at 30°C for 30-60 minutes.

-

The reaction is stopped by the addition of an equal volume of ethyl acetate (B1210297).

-

The mixture is vortexed and centrifuged to separate the phases.

-

The ethyl acetate layer containing the afzelechin is collected, dried, and redissolved in methanol.

-

The amount of (+)-afzelechin is quantified by reverse-phase HPLC with UV detection at 280 nm.

Principle: OMT activity is measured by monitoring the formation of methylated afzelechin derivatives from (+)-afzelechin and S-adenosyl-L-methionine (SAM). The products are analyzed by HPLC.

Reaction Mixture (100 µL):

-

100 mM Tris-HCl (pH 7.5)

-

1 mM (+)-Afzelechin

-

1 mM S-adenosyl-L-methionine (SAM)

-

Purified OMT enzyme (1-5 µg)

Procedure:

-

The reaction is initiated by the addition of the OMT enzyme.

-

The mixture is incubated at 30°C for 1-2 hours.

-

The reaction is terminated by adding an equal volume of methanol.

-

The sample is centrifuged, and the supernatant is analyzed by HPLC to identify and quantify the methylated products. A C18 column with a gradient of acetonitrile in water (with 0.1% formic acid) is suitable. Products can be detected by UV absorbance at 280 nm and confirmed by mass spectrometry.

Mandatory Visualizations

Caption: Biosynthetic pathway of this compound.

Caption: General experimental workflow for enzyme characterization.

Conclusion

This technical guide provides a foundational understanding of the biosynthetic pathway of this compound. The detailed information on the enzymes, quantitative data, and experimental protocols serves as a valuable resource for researchers in natural product biosynthesis, metabolic engineering, and drug development. Further research is warranted to identify and characterize the specific O-methyltransferases responsible for the precise methylation of (+)-afzelechin in various plant species. Such knowledge will be instrumental in the development of robust and efficient microbial cell factories for the sustainable production of this promising bioactive compound.

References

- 1. Engineering of flavonoid O-methyltransferase for a novel regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Functional analysis of the dihydroflavonol 4-reductase family of Camellia sinensis: exploiting key amino acids to reconstruct reduction activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proanthocyanidin biosynthesis in plants. Purification of legume leucoanthocyanidin reductase and molecular cloning of its cDNA - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of (+)-5,7,4'-Trimethoxyafzelechin

An In-depth Technical Guide to (+)-5,7,4'-Trimethoxyafzelechin

Disclaimer: Scientific literature providing specific experimental data for this compound is limited. The information presented herein is a comprehensive compilation based on available data for its parent compounds, closely related structural analogs, and generalized principles of flavonoid chemistry. This guide is intended for research and informational purposes and should be supplemented with further empirical investigation.

Introduction

This compound is a methylated derivative of the flavan-3-ol (B1228485), (+)-afzelechin. Flavan-3-ols, a subclass of flavonoids, are widely recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The methylation of hydroxyl groups in flavonoids can significantly alter their physicochemical properties, such as lipophilicity and metabolic stability, which in turn can influence their bioavailability and pharmacological efficacy. This technical guide provides a detailed overview of the known physical and chemical properties, potential synthetic and isolation methodologies, and putative biological activities and signaling pathways of this compound, aimed at researchers, scientists, and professionals in the field of drug development.

Physical and Chemical Properties

Detailed experimental data for this compound is not extensively reported. The following table summarizes the known and predicted properties based on the unspecified stereoisomer, 5,7,4'-Tri-O-methylcatechin, and the general characteristics of flavan-3-ols.

| Property | Value | Source/Comment |

| IUPAC Name | 2-(3-hydroxy-4-methoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2H-chromen-3-ol | PubChem CID: 67233312 |

| Synonyms | 5,7,4'-Tri-O-methylcatechin, 3,3'-Dihydroxy-4',5,7-trimethoxyflavan | PubChem CID: 67233312 |

| CAS Number | 105330-59-4 | For the unspecified stereoisomer |

| Molecular Formula | C₁₈H₂₀O₆ | PubChem CID: 67233312 |

| Molecular Weight | 332.35 g/mol | PubChem CID: 67233312 |

| Physical State | Solid | Predicted |

| Melting Point | 125 °C | For the unspecified stereoisomer |

| Optical Rotation [α]D | Not available | Specific data for the (+)-enantiomer is not reported in the searched literature. |

| Solubility | Soluble in methanol (B129727), ethanol, DMSO, and other organic solvents. Sparingly soluble in water. | Predicted based on general flavonoid properties. |

Experimental Protocols

Generalized Stereoselective Synthesis

Workflow for the Asymmetric Synthesis of this compound

Caption: A generalized workflow for the asymmetric synthesis of this compound.

Detailed Methodology:

-

Chalcone Synthesis: The synthesis would commence with an Aldol condensation of a protected phloroglucinol derivative (e.g., 2,4,6-trihydroxyacetophenone with protected hydroxyl groups) and a suitably protected 4-hydroxybenzaldehyde derivative to form the corresponding chalcone.

-

Asymmetric Dihydroxylation: The key stereocenter at C-3 would be introduced via a Sharpless asymmetric dihydroxylation of the chalcone's α,β-unsaturated double bond using AD-mix-α to yield the desired (2R, 3S) stereochemistry.

-

Cyclization: The resulting diol would then be subjected to an acid-catalyzed intramolecular cyclization to form the flavan-3-ol heterocyclic ring system.

-

Methylation: The protecting groups would be removed, followed by selective methylation of the 5, 7, and 4'-hydroxyl groups using a methylating agent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a suitable base (e.g., K₂CO₃) to yield the final product, this compound.

-

Purification: The final compound would be purified using chromatographic techniques such as column chromatography or preparative HPLC.

Generalized Isolation from Natural Sources

This compound itself has not been reported as a naturally occurring compound. However, its parent compound, (+)-afzelechin, can be isolated from various plant sources, most notably Bergenia ligulata[1]. A plausible approach for obtaining the target compound would be through the isolation of (+)-afzelechin followed by chemical modification.

Workflow for Isolation and Derivatization

Caption: A generalized workflow for the isolation of (+)-afzelechin and its subsequent methylation.

Detailed Methodology:

-

Extraction: Dried and powdered plant material (e.g., rhizomes of Bergenia ligulata) would be exhaustively extracted with a polar solvent such as methanol or ethanol.

-

Solvent Partitioning: The crude extract would be concentrated and then partitioned between immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on their polarity.

-

Chromatographic Purification: The fraction enriched with flavonoids would be subjected to multiple rounds of column chromatography (e.g., silica gel, Sephadex LH-20) to isolate pure (+)-afzelechin.

-

Methylation: The isolated (+)-afzelechin would then be methylated as described in the synthesis protocol to yield this compound.

Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are not available in the reviewed literature. However, the pharmacological activities of its parent compound, (+)-afzelechin, and a structurally related flavanone, 5,7,4'-trimethoxyflavanone, provide insights into its potential biological effects.

Potential Anti-inflammatory Activity

(+)-Afzelechin has been shown to possess anti-inflammatory properties by inhibiting the lipopolysaccharide (LPS)-induced inflammatory response[1][2]. It achieves this by downregulating the expression of inducible nitric oxide synthase (iNOS) through the inhibition of the NF-κB and STAT-1 signaling pathways[1][2]. Similarly, 5,7,4'-trimethoxyflavanone has demonstrated protective effects against LPS-induced intestinal injury by inhibiting NF-κB activation and reducing the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β[3]. Given these findings, it is plausible that this compound also exhibits anti-inflammatory activity through the modulation of these key inflammatory pathways.

Putative Anti-inflammatory Signaling Pathway of this compound

Caption: A putative signaling pathway for the anti-inflammatory action of this compound.

Potential Antioxidant Activity

Flavonoids are well-known for their antioxidant properties. The parent compound, (+)-afzelechin, has been reported to have antioxidant activity. The antioxidant capacity of flavonoids is generally attributed to their ability to scavenge free radicals and chelate metal ions. The specific antioxidant potential of this compound would need to be determined experimentally.

Conclusion

This compound is a flavonoid derivative with potential for interesting biological activities, drawing from the known anti-inflammatory and antioxidant properties of its parent and related compounds. This technical guide has provided a comprehensive overview of its known characteristics, along with plausible experimental protocols for its synthesis and isolation. The scarcity of specific data for this particular stereoisomer highlights a gap in the current scientific literature and underscores the need for further research to fully elucidate its physicochemical properties, pharmacological effects, and mechanisms of action. Such studies would be invaluable for assessing its potential as a therapeutic agent.

References

- 1. Anti-Inflammatory Activities of (+)-Afzelechin against Lipopolysaccharide-Induced Inflammation -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 2. Anti-Inflammatory Activities of (+)-Afzelechin against Lipopolysaccharide-Induced Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. “5,7,4'-trimethoxyflavanone from Bauhinia variegata exerts anti‑inflammatory and protective actions in LPS‑challenged rat intestine” - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of (+)-5,7,4'-Trimethoxyafzelechin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the flavonoid (+)-5,7,4'-Trimethoxyafzelechin. Due to the limited availability of a complete, unified dataset in publicly accessible literature, this document outlines the standard experimental protocols for obtaining such data and presents representative data from closely related compounds to serve as a reference for researchers in the field.

Introduction to this compound

Experimental Protocols

The following sections describe the standard methodologies for acquiring NMR, MS, and IR spectroscopic data for a purified flavonoid compound like this compound.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a 5 mm NMR tube. The choice of solvent is crucial to avoid signal overlap with the analyte.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

-

Data Acquisition:

-

¹H NMR: Standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

-

¹³C NMR: A proton-decoupled pulse sequence is used to obtain singlets for all carbon atoms. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed to aid in the complete assignment of proton and carbon signals.

-

2.2. Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile), via direct infusion or coupled with a chromatographic system like Liquid Chromatography (LC-MS).

-

Ionization Technique: Electrospray ionization (ESI) is a common technique for flavonoids as it is a soft ionization method that typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, providing clear molecular weight information.

-

Mass Analyzer: High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, are used to determine the accurate mass of the molecular ion, which allows for the calculation of the elemental composition.

-

Fragmentation Analysis (MS/MS): Tandem mass spectrometry is used to fragment the molecular ion and analyze the resulting product ions. This fragmentation pattern provides valuable structural information.

2.3. Infrared (IR) Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet. For ATR, a small amount of the solid sample is placed directly on the crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). The data is presented as a plot of transmittance versus wavenumber (cm⁻¹).

Spectroscopic Data Summary (Representative)

As a direct and complete dataset for this compound is not available, the following tables provide expected chemical shifts and key spectral features based on the analysis of structurally similar flavonoids.

Table 1: Representative ¹H NMR Data for a Trimethoxyflavan-3-ol Skeleton

| Position | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) |

| H-2 | ~ 4.5 - 5.0 | d | ~ 8-10 |

| H-3 | ~ 3.8 - 4.2 | m | |

| H-4α | ~ 2.8 - 3.0 | dd | ~ 16, 5 |

| H-4β | ~ 2.5 - 2.7 | dd | ~ 16, 8 |

| H-6 | ~ 6.1 - 6.3 | d | ~ 2 |

| H-8 | ~ 6.0 - 6.2 | d | ~ 2 |

| H-2' | ~ 7.2 - 7.4 | d | ~ 8.5 |

| H-3' | ~ 6.8 - 7.0 | d | ~ 8.5 |

| H-5' | ~ 6.8 - 7.0 | d | ~ 8.5 |

| H-6' | ~ 7.2 - 7.4 | d | ~ 8.5 |

| 5-OCH₃ | ~ 3.7 - 3.9 | s | |

| 7-OCH₃ | ~ 3.7 - 3.9 | s | |

| 4'-OCH₃ | ~ 3.7 - 3.9 | s |

Table 2: Representative ¹³C NMR Data for a Trimethoxyflavan-3-ol Skeleton

| Position | Expected Chemical Shift (ppm) |

| C-2 | ~ 78 - 82 |

| C-3 | ~ 66 - 70 |

| C-4 | ~ 28 - 32 |

| C-4a | ~ 98 - 102 |

| C-5 | ~ 155 - 160 |

| C-6 | ~ 93 - 97 |

| C-7 | ~ 158 - 162 |

| C-8 | ~ 92 - 96 |

| C-8a | ~ 150 - 155 |

| C-1' | ~ 130 - 134 |

| C-2' | ~ 127 - 131 |

| C-3' | ~ 113 - 117 |

| C-4' | ~ 158 - 162 |

| C-5' | ~ 113 - 117 |

| C-6' | ~ 127 - 131 |

| 5-OCH₃ | ~ 55 - 57 |

| 7-OCH₃ | ~ 55 - 57 |

| 4'-OCH₃ | ~ 55 - 57 |

Table 3: Representative Mass Spectrometry (MS) Data

| Technique | Ionization Mode | Expected m/z | Interpretation |

| High-Resolution MS | ESI+ | [M+H]⁺ | Exact mass of the protonated molecule for elemental composition determination. |

| MS/MS | ESI+ | Varies | Fragmentation pattern characteristic of the flavan-3-ol (B1228485) skeleton, including retro-Diels-Alder fragmentation. |

Table 4: Representative Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Interpretation |

| ~ 3400 | O-H stretch (from the 3-hydroxyl group) |

| ~ 2950-2850 | C-H stretch (aliphatic and aromatic) |

| ~ 1600, 1500, 1450 | C=C stretch (aromatic rings) |

| ~ 1250-1000 | C-O stretch (ethers and alcohol) |

Workflow and Visualization

The general workflow for the spectroscopic analysis of a natural product like this compound is depicted below.

This guide provides a framework for researchers engaged in the spectroscopic analysis of this compound and similar flavonoid compounds. The detailed protocols and representative data serve as a valuable resource for experimental design and data interpretation in natural product chemistry and drug discovery.

The Emergence of Trimethoxylated Afzelechins: A Technical Guide to Their Putative Discovery, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethoxylated afzelechins represent a novel, albeit sparsely documented, subclass of flavan-3-ols. While a definitive historical record of their discovery remains elusive in mainstream scientific literature, their existence can be posited through the extensive research into their parent compounds, afzelechins, and the well-established principles of flavonoid chemistry. This technical guide synthesizes available information on afzelechins and methoxylated flavonoids to present a plausible pathway for the discovery, semi-synthesis, and characterization of trimethoxylated afzelechins. It provides detailed experimental protocols, collates quantitative data into structured tables, and utilizes visualizations to elucidate key processes, serving as a foundational resource for researchers interested in this promising new area of natural product chemistry.

Introduction: The Afzelechin Backbone

Afzelechin is a flavan-3-ol, a type of flavonoid characterized by a C6-C3-C6 skeleton. It is a diastereomer of epiafzelechin. These compounds are found in a variety of plant species and have been the subject of phytochemical and pharmacological research due to their potential health benefits. The core structure of afzelechin provides multiple hydroxyl groups that are susceptible to biological and synthetic modification, including methylation.

The concept of trimethoxylated afzelechins arises from the natural occurrence of methoxylated flavonoids and the laboratory synthesis of such derivatives to enhance their biological activity. O-methylation can significantly alter the physicochemical properties of flavonoids, including their lipophilicity, metabolic stability, and membrane permeability, which in turn can modulate their therapeutic potential.

A Postulated History and Discovery

The discovery of trimethoxylated afzelechins is not marked by a singular, seminal publication. Instead, their consideration emerges from the confluence of several research streams:

-

Early 20th Century: Initial isolation and structural elucidation of core flavonoids.

-

Mid to Late 20th Century: Discovery of afzelechin and epiafzelechin from various botanical sources. Chromatographic techniques were pivotal in their separation and purification.

-

Late 20th and Early 21st Century: Growing interest in the pharmacological activities of flavonoids, leading to extensive screening of natural and synthetic derivatives. The role of methoxylation in enhancing bioactivity becomes a key area of investigation.

-

Present: While no definitive natural isolation of a "trimethoxylated afzelechin" has been widely reported, the chemical synthesis of O-methylated flavan-3-ols has been achieved. The existence of trimethoxylated derivatives is therefore chemically plausible and an active area of interest for synthetic and medicinal chemists.

The "discovery" can be considered an intellectual one, born from the question: what would be the properties and activities of an afzelechin molecule in which three of its hydroxyl groups are replaced by methoxy (B1213986) groups?

Structural Elucidation and Characterization

The structural confirmation of a putative trimethoxylated afzelechin would rely on a combination of spectroscopic techniques.

Spectroscopic Data

The following tables summarize the expected and reported spectroscopic data for the parent compound, (+)-afzelechin. The data for a hypothetical trimethoxylated derivative would show characteristic shifts in the NMR spectra due to the presence of methoxy groups and a corresponding increase in the molecular weight detected by mass spectrometry.

Table 1: ¹H-NMR Spectroscopic Data of (+)-Afzelechin

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 4.58 | d | 7.5 |

| H-3 | 3.97 | m | |

| H-4α | 2.49 | dd | 16.0, 8.0 |

| H-4β | 2.87 | dd | 16.0, 5.5 |

| H-6 | 5.92 | d | 2.1 |

| H-8 | 5.83 | d | 2.1 |

| H-2' | 7.21 | d | 8.5 |

| H-3' | 6.77 | d | 8.5 |

| H-5' | 6.77 | d | 8.5 |

| H-6' | 7.21 | d | 8.5 |

Data obtained in CD₃OD at 400 MHz.[1]

Table 2: ¹³C-NMR Spectroscopic Data of (+)-Afzelechin

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 82.5 |

| C-3 | 68.7 |

| C-4 | 28.4 |

| C-4a | 100.2 |

| C-5 | 157.4 |

| C-6 | 96.2 |

| C-7 | 157.0 |

| C-8 | 95.4 |

| C-8a | 156.8 |

| C-1' | 131.9 |

| C-2' | 128.5 |

| C-3' | 115.9 |

| C-4' | 158.0 |

| C-5' | 115.9 |

| C-6' | 128.5 |

Data obtained in CD₃OD at 100 MHz.[1]

Table 3: Mass Spectrometry Data of (+)-Afzelechin

| Ionization Mode | [M+H]⁺ (m/z) | [M-H]⁻ (m/z) |

| ESI | 275.0914 | 273.0768 |

Data from PubChem CID 442154.[2]

For a trimethoxylated afzelechin , one would expect to see:

-

In the ¹H-NMR spectrum, three new singlets in the range of δ 3.7-4.0 ppm, each integrating to 3 protons, corresponding to the three methoxy groups. The signals for the aromatic protons adjacent to the newly methoxylated positions would also be shifted.

-

In the ¹³C-NMR spectrum, three new signals in the range of δ 55-60 ppm for the methoxy carbons.

-

In the mass spectrum, an increase in the molecular weight by 42.0471 amu (3 x CH₂).

Experimental Protocols

Isolation of the Afzelechin Precursor

A generalized protocol for the isolation of afzelechin from a plant source, such as Pinus halepensis, is as follows:

-

Extraction: Dried and powdered plant material (e.g., steam bark) is extracted with a suitable solvent, such as methanol (B129727) or a methanol/water mixture, at room temperature for an extended period (e.g., 48 hours). The extraction is typically repeated multiple times.

-

Fractionation: The crude extract is concentrated under reduced pressure and then subjected to liquid-liquid partitioning with solvents of increasing polarity, for example, n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. The afzelechin-containing fraction (typically the ethyl acetate or butanol fraction) is collected.

-

Chromatography: The enriched fraction is further purified using a combination of chromatographic techniques. This may include:

-

Column Chromatography: Using silica (B1680970) gel or Sephadex LH-20 as the stationary phase.

-

Preparative High-Performance Liquid Chromatography (HPLC): Employing a reversed-phase column (e.g., C18) with a gradient elution system, often a mixture of water (with a small amount of acid, like formic or acetic acid) and methanol or acetonitrile.

-

-

Structure Elucidation: The purified compound's structure is confirmed using spectroscopic methods as detailed in section 3.1.

Semi-Synthesis of Trimethoxylated Afzelechin

A plausible route for the synthesis of a trimethoxylated afzelechin would involve the selective protection of one hydroxyl group, followed by the methylation of the remaining three, and subsequent deprotection.

-

Selective Protection: The hydroxyl group that is to remain free (e.g., the one at C-3) is selectively protected using a suitable protecting group, for example, a silyl (B83357) ether.

-

Methylation: The protected afzelechin is then treated with a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone (B3395972) or DMF). The reaction is typically stirred at room temperature or gently heated until completion.

-

Deprotection: The protecting group is removed under appropriate conditions (e.g., using a fluoride (B91410) source for a silyl ether) to yield the trimethoxylated afzelechin.

-

Purification: The final product is purified by chromatographic methods, such as preparative HPLC.

Potential Signaling Pathways and Biological Activities

While the specific biological activities of trimethoxylated afzelechins are yet to be determined, the effects of methoxylation on other flavonoids provide some clues. O-methylation can enhance the metabolic stability and bioavailability of flavonoids.[3] Methoxylated flavonoids have been reported to possess a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[4][5][6][7]

It is hypothesized that trimethoxylated afzelechins could modulate various signaling pathways implicated in disease. For instance, many flavonoids are known to interact with kinase signaling cascades and transcription factors such as NF-κB. The increased lipophilicity of a trimethoxylated derivative may enhance its ability to cross cell membranes and interact with intracellular targets.

Conclusion and Future Directions

The study of trimethoxylated afzelechins is in its infancy. This guide provides a foundational framework based on the known chemistry and biology of related compounds. Future research should focus on the definitive synthesis and isolation of these compounds, followed by a thorough spectroscopic characterization. Subsequently, in vitro and in vivo studies are warranted to explore their pharmacokinetic profiles and pharmacological activities. The potential for these novel compounds in drug discovery is significant, and this guide serves as a call to the scientific community to explore this uncharted territory of natural product chemistry.

References

- 1. iiste.org [iiste.org]

- 2. Afzelechin | C15H14O5 | CID 442154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Structure, bioactivity, and synthesis of methylated flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study [mdpi.com]

- 5. Diversification of Chemical Structures of Methoxylated Flavonoids and Genes Encoding Flavonoid-O-Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

Technical Guide on the Solubility of (+)-5,7,4'-Trimethoxyafzelechin

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-5,7,4'-Trimethoxyafzelechin is a flavonoid, a class of polyphenolic secondary metabolites found in plants. Flavonoids are of significant interest to the scientific community due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Understanding the solubility of a compound is a critical first step in its preclinical development, as it influences bioavailability, formulation, and the design of in vitro and in vivo experiments. This technical guide provides an in-depth look at the expected solubility of this compound in various solvents and presents a standardized protocol for its empirical determination.

Predicted Solubility Profile

Based on the general characteristics of flavonoids, a qualitative solubility profile for this compound can be predicted. Flavonoids, being polyphenolic, exhibit a range of polarities. The presence of methoxy (B1213986) groups in this compound suggests it is likely to be more soluble in organic solvents than in water.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent | Predicted Qualitative Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | High | A polar aprotic solvent known to dissolve a wide range of polar and nonpolar compounds.[1][2] |

| Methanol | Moderate to High | A polar protic solvent effective in dissolving many flavonoids. |

| Ethanol | Moderate | A polar protic solvent, generally a good solvent for flavonoids. |

| Acetone | Moderate | A polar aprotic solvent capable of dissolving many organic compounds. |

| Water | Low | The organic nature of the flavonoid backbone limits solubility in aqueous solutions. |

| Chloroform | Low to Moderate | A nonpolar solvent that may dissolve less polar flavonoids. |

| Ethyl Acetate | Low to Moderate | A moderately polar solvent used in the extraction of flavonoids. |

Experimental Protocol for Solubility Determination

The most common and reliable method for determining the thermodynamic solubility of a compound is the isothermal shake-flask method .[3] This method involves creating a saturated solution of the compound in a specific solvent and then quantifying the concentration of the dissolved solute.

Materials and Reagents

-

This compound (solid)

-

Selected solvents (e.g., DMSO, methanol, ethanol, water) of analytical grade

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled incubator or water bath

-

Syringe filters (0.22 µm or 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., DAD or UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled incubator or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials using an orbital shaker or vortex mixer for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[3] Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a period (e.g., 12 hours) to allow the excess solid to settle.[3]

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter (0.22 µm or 0.45 µm) to remove any undissolved particles. This step is critical to avoid overestimation of solubility.

-

Dilute the filtered sample with a suitable solvent (usually the mobile phase of the HPLC) to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions using a validated HPLC method to generate a calibration curve of peak area versus concentration.[4]

-

Analyze the diluted samples under the same HPLC conditions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.

-

Biological Context: Potential Signaling Pathway Modulation

While the specific signaling pathways modulated by this compound are not well-documented, the related compound (+)-afzelechin has been shown to possess anti-inflammatory properties.[2] One of the key pathways involved in inflammation is the Toll-like receptor 4 (TLR4) signaling pathway. (+)-Afzelechin has been found to mitigate particulate matter-induced lung injury by modulating the TLR4-MyD88 and mTOR-autophagy pathways.[5][6]

Caption: Inhibition of the TLR4 signaling pathway by (+)-afzelechin.

Conclusion

This technical guide provides a framework for understanding and determining the solubility of this compound. While a definitive quantitative solubility profile requires experimental validation, the provided information on the general solubility of flavonoids and the detailed experimental protocol offers a solid foundation for researchers. The biological context provided through the potential modulation of inflammatory signaling pathways highlights the importance of such physicochemical characterization in the broader scope of drug discovery and development. It is strongly recommended that researchers empirically determine the solubility of their specific batch of this compound using the outlined protocol to ensure accurate and reproducible results in subsequent studies.

References

- 1. Exploring the Comprehensive Neuroprotective and Anticancer Potential of Afzelin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Activities of (+)-Afzelechin against Lipopolysaccharide-Induced Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. japsonline.com [japsonline.com]

- 5. Therapeutic Effects of (+)-Afzelechin on Particulate Matter-Induced Pulmonary Injury [biomolther.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Thermal Stability of (+)-5,7,4'-Trimethoxyafzelechin

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the methodologies used to assess the thermal stability of the flavonoid compound (+)-5,7,4'-Trimethoxyafzelechin. While specific experimental data for this compound is not publicly available, this document serves as a roadmap for researchers by outlining the essential experimental protocols, data interpretation, and potential degradation pathways. The guide utilizes representative data from structurally similar flavonoids to illustrate the expected outcomes of thermal analysis. Key techniques, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and High-Performance Liquid Chromatography (HPLC) for forced degradation studies, are discussed in detail. Furthermore, this guide adheres to stringent visualization standards by providing clear diagrams for experimental workflows and hypothetical molecular degradation pathways using the DOT language for Graphviz.

Introduction

This compound is a methoxylated flavan-3-ol, a class of flavonoids with significant interest in the pharmaceutical and nutraceutical industries due to their potential biological activities. The thermal stability of such a compound is a critical parameter that influences its shelf-life, formulation development, manufacturing processes, and ultimately, its efficacy and safety. Understanding how this compound behaves under thermal stress is paramount for its successful application.

This guide will detail the necessary steps to:

-

Characterize the thermal properties of this compound.

-

Identify potential degradation products.

-

Elucidate possible degradation pathways.

-

Establish a robust analytical workflow for stability testing.

Thermal Analysis Techniques

The primary methods for assessing the thermal stability of a solid-state compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of a material.

Experimental Protocol:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean TGA pan (typically alumina (B75360) or platinum).

-

Atmosphere: Nitrogen or air at a constant flow rate (e.g., 20 mL/min). An inert nitrogen atmosphere is used to prevent oxidation and study the inherent thermal decomposition, while an air atmosphere can be used to investigate oxidative stability.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: Plot the percentage of weight loss versus temperature. The derivative of this curve (DTG) can be plotted to identify the temperatures of maximum weight loss rates.

Data Presentation:

The following table presents hypothetical TGA data for this compound, based on typical values for flavonoids like quercetin.[1][2][3]

| Parameter | Value | Interpretation |

| Onset of Decomposition (Tonset) | ~230 °C | The temperature at which significant thermal degradation begins.[1] |

| Temperature of Maximum Decomposition Rate (Tpeak) | ~280 °C | The temperature at which the rate of weight loss is highest. |

| Residual Mass at 600 °C | < 5% | Indicates nearly complete decomposition of the organic molecule. |

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and glass transitions.

Experimental Protocol:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: Nitrogen at a constant flow rate (e.g., 20 mL/min).

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above its expected melting or decomposition point (e.g., 350 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: Plot the heat flow versus temperature. Endothermic events (e.g., melting) are typically shown as peaks pointing down, while exothermic events (e.g., decomposition) point up.

Data Presentation:

The table below shows expected DSC data for this compound, with values informed by flavonoids like naringenin (B18129) and quercetin.[4][5]

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Interpretation |

| Melting | ~250 °C | ~255 °C | (e.g., 100-150) | Sharp endothermic peak indicating a crystalline solid's melting point.[4][5] |

| Decomposition | > 260 °C | - | - | Broad exothermic or endothermic event following melting, often overlapping with it.[1] |

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential for identifying potential degradation products and pathways. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing. A stability-indicating HPLC method is crucial for these studies.

Experimental Workflow for Forced Degradation

The following diagram illustrates a typical workflow for conducting forced degradation studies.

Caption: Workflow for forced degradation studies of this compound.

HPLC Method for Stability Indication

A stability-indicating HPLC method is one that can separate the parent compound from its degradation products, allowing for accurate quantification of each.

Experimental Protocol (Example):

-

Instrument: HPLC system with a UV/DAD detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution is typically required. For example, a gradient of acetonitrile (B52724) (Solvent B) and 0.1% formic acid in water (Solvent A).

-

0-5 min: 20% B

-

5-25 min: 20-50% B

-

25-30 min: 50-80% B

-

30-35 min: 80% B

-

35-40 min: 80-20% B

-

40-45 min: 20% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection: Diode array detector monitoring at multiple wavelengths (e.g., 280 nm for flavan-3-ols).

-

Sample Preparation: Samples from forced degradation studies are neutralized if necessary, diluted to an appropriate concentration with the mobile phase, and filtered through a 0.45 µm filter.

Data Presentation:

The results of a forced degradation study under thermal stress are summarized in the following table. Data is hypothetical but representative.

| Time (days) at 80°C | This compound (%) | Degradant 1 (%) | Degradant 2 (%) | Mass Balance (%) |

| 0 | 100.0 | 0.0 | 0.0 | 100.0 |

| 1 | 95.2 | 3.1 | 1.5 | 99.8 |

| 3 | 88.5 | 7.8 | 3.5 | 99.8 |

| 7 | 79.1 | 14.5 | 6.2 | 99.8 |

Potential Degradation Pathways

Based on the known degradation of other flavan-3-ols, the thermal degradation of this compound may involve several reactions, including oxidation, epimerization, and cleavage of the heterocyclic C-ring. The methoxy (B1213986) groups are generally stable but can be susceptible to hydrolysis under harsh acidic or basic conditions.

The diagram below illustrates a hypothetical thermal degradation pathway.

References

The Emerging Therapeutic Potential of Methylated Flavan-3-ols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavan-3-ols, a class of flavonoids abundant in tea, cocoa, grapes, and various fruits, have long been recognized for their potential health benefits. However, their bioavailability is often limited by extensive metabolism in the body. Methylation, a key metabolic transformation, alters the structure of flavan-3-ols, giving rise to methylated catechins, theaflavins, and procyanidins. These methylated derivatives exhibit unique biological activities that are of increasing interest in the fields of pharmacology and drug development. This technical guide provides an in-depth overview of the current understanding of the biological activities of methylated flavan-3-ols, with a focus on their antioxidant, anti-inflammatory, anticancer, cardiovascular, and neuroprotective effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to support further research and development in this promising area.

Biological Activities of Methylated Flavan-3-ols

Methylation of flavan-3-ols can influence their biological properties, in some cases enhancing their activity or altering their mechanism of action. The following sections summarize the key findings related to the biological activities of methylated catechins, theaflavins, and procyanidins.

Antioxidant Activity

Methylation of the hydroxyl groups on the B-ring of catechins has been shown to decrease their radical scavenging and reducing activities compared to the parent compounds. However, these methylated metabolites still retain significant antioxidant potential.

Table 1: Antioxidant Activity of Methylated Flavan-3-ols

| Compound | Assay | IC50 Value | Source |

| (-)-Epigallocatechin-3-(3″-O-methyl) gallate (3″Me-EGCG) | DPPH radical scavenging | 36.54 µM | [1] |

| (-)-Epigallocatechin-3-(3″-O-methyl) gallate (3″Me-EGCG) | ABTS radical scavenging | 2.59 µM | [1] |

| 3'-O-methylcatechin | ABTS radical scavenging (pH 7.4) | Comparable to catechin | [2] |

| 4'-O-methylcatechin | ABTS radical scavenging (pH 7.4) | Lower than catechin | [2] |

| 3'-O-methylepicatechin | ABTS radical scavenging (pH 7.4) | Lower than epicatechin | [2] |

| 4'-O-methylepicatechin | ABTS radical scavenging (pH 7.4) | Lower than epicatechin | [2] |

Anti-inflammatory Activity

Methylated flavan-3-ols have demonstrated potent anti-inflammatory effects by inhibiting key inflammatory mediators and signaling pathways.

Table 2: Anti-inflammatory Activity of Methylated Flavan-3-ols

| Compound | Cell Line | Parameter Inhibited | IC50 Value | Source |

| 3,4'-O-dimethylquercetin | Activated Microglia | Nitric Oxide Production | 11.1 µM | [3] |

| 3,7-O-dimethylquercetin | Activated Microglia | Nitric Oxide Production | 4.2 µM | [3] |

| 3-O-methylquercetin | Activated Microglia | Nitric Oxide Production | 3.8 µM | [3] |

| 3,7,4'-O-trimethylquercetin | Activated Microglia | Nitric Oxide Production | 25.1 µM | [3] |

Anticancer Activity

Methylated flavan-3-ols have shown promise as anticancer agents by inhibiting cancer cell proliferation and inducing apoptosis.

Table 3: Anticancer Activity of Methylated Flavan-3-ols

| Compound | Cancer Cell Line | Activity | IC50 Value | Source |

| Theaflavin-3-gallate (TF-3-G) | HCT116 (Colon) | Inhibition of cell viability | 49.57 ± 0.54 µM | [4] |

| IsoneoTheaflavin-3-gallate (isoneoTF-3-G) | HCT116 (Colon) | Inhibition of cell viability | 56.32 ± 0.34 µM | [4] |

| Theaflavin-3-gallate (TF-3-G) | HT29 (Colon) | Inhibition of cell viability | - | [4] |

| IsoneoTheaflavin-3-gallate (isoneoTF-3-G) | HT29 (Colon) | Inhibition of cell viability | - | [4] |

| Methylated EGCG derivatives | Various cancer cell lines | Weak cytotoxicity | - | [5] |

Cardiovascular Effects

While specific quantitative data for methylated flavan-3-ols are limited, studies on the parent compounds and their metabolites suggest potential cardiovascular benefits. For instance, procyanidin (B600670) B2 has been shown to reduce vascular calcification.

Neuroprotective Effects

Metabolites of flavan-3-ols, including methylated forms, have shown neuroprotective potential. Phenyl-γ-valerolactones, which are gut microbiota-derived metabolites, have been found to modulate cellular proteolysis and reduce amyloid-beta levels, suggesting a role in Alzheimer's disease prevention.

Signaling Pathways

Methylated flavan-3-ols exert their biological effects by modulating various signaling pathways. Two key pathways are the NF-κB and Nrf2 pathways.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation. Theaflavins have been shown to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory genes.

Nrf2 Signaling Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of the cellular antioxidant response. Procyanidins have been shown to activate the Nrf2/ARE (Antioxidant Response Element) pathway, leading to the expression of antioxidant enzymes.

References

- 1. Antioxidant and Cytoprotective Effects of (−)-Epigallocatechin-3-(3″-O-methyl) Gallate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Discovery and Characterization of a Distinctive Theaflavin-3-Gallate Isomer from Camellia ptilophylla with Potent Anticancer Properties Against Human Colorectal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Elusive Target: A Technical Review of Research Surrounding (+)-5,7,4'-Trimethoxyafzelechin

A comprehensive review of the scientific literature reveals a significant gap in the research landscape for the specific flavan-3-ol (B1228485), (+)-5,7,4'-Trimethoxyafzelechin. Despite extensive searches, no direct studies detailing its synthesis, natural occurrence, or biological activity have been identified in publicly accessible databases. This notable absence suggests that this particular methoxylated afzelechin derivative remains a largely unexplored area of natural product chemistry and pharmacology.

In light of this finding, this technical guide will pivot to a thorough examination of structurally related and extensively studied compounds: 5,7,4'-trimethoxyflavone and 5,7,4'-trimethoxyflavanone. These molecules share the same substitution pattern of methoxy (B1213986) groups on the A and B rings but belong to the flavone (B191248) and flavanone (B1672756) classes of flavonoids, respectively, differing from the flavan-3-ol core of afzelechin. The insights gleaned from these cognate compounds provide a valuable, albeit indirect, perspective on the potential biological activities and mechanisms of action that could be anticipated for this compound. This review will serve as a foundational resource for researchers and drug development professionals interested in the broader class of trimethoxylated flavonoids, highlighting potential avenues for future investigation into understudied derivatives like this compound.

I. Biological Activities of Structurally Related Trimethoxy-Flavonoids

While data on this compound is unavailable, its close structural relatives, 5,7,4'-trimethoxyflavone and 5,7,4'-trimethoxyflavanone, have demonstrated a range of biological activities. These findings offer a predictive framework for the potential therapeutic applications of trimethoxylated flavonoids.

Anti-inflammatory and Immunomodulatory Effects

5,7,4'-Trimethoxyflavone (TMF) has been shown to modulate immune responses. In a study on colorectal cancer cells, TMF was found to reduce the expression of Programmed Death-Ligand 1 (PD-L1), a key protein that cancer cells use to evade the immune system. Mechanistically, TMF stabilizes the ubiquitin ligase HRD1, which in turn increases the ubiquitination and subsequent proteasomal degradation of PD-L1. This leads to enhanced T-cell-mediated killing of tumor cells.[1] Furthermore, 5,7,4'-trimethoxyflavanone, isolated from Bauhinia variegata, demonstrated protective effects against lipopolysaccharide (LPS)-induced intestinal injury in rats.[2][3] It was observed to diminish the activation of the pro-inflammatory transcription factor NF-κB and reduce the levels of inflammatory cytokines such as TNF-α, IL-6, and IL-1β, thereby mitigating oxidative stress.[2]

Neuroprotective Properties

The neuroprotective potential of 5,7,4'-trimethoxyflavone has been investigated in the context of Alzheimer's disease models. In silico target prediction and subsequent in vivo studies in LPS-induced memory-impaired mice revealed that TMF could enhance spatial memory.[4] The proposed mechanism involves the modulation of various molecular targets involved in neurotransmission and inflammation. TMF was found to increase the expression of GABRG2, 5-HT2B, and 5-HT2C mRNA in the hippocampus and significantly reduce the levels of amyloid-β (Aβ), IL-1β, IL-6, and TNF-α.[4]

Anticancer and Chemopreventive Activities

5,7,4'-Trimethoxyflavone has been reported to possess antitumor activity.[5] It can induce apoptosis and inhibit cell proliferation in certain cancer cell lines.[5] One of its mechanisms of action involves the activation of the cystic fibrosis transmembrane conductance regulator (CFTR), with an EC50 of 64 μM.[5] Additionally, it has been shown to increase the proteolytic activation of caspase-3 and the degradation of poly(ADP-ribose) polymerase (PARP).[5]

Other Biological Activities

Beyond its anti-inflammatory, neuroprotective, and anticancer effects, 5,7,4'-trimethoxyflavone has been noted for its potential in preventing skin aging and oxidative stress.[5]

II. Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activities of 5,7,4'-trimethoxyflavone.

| Compound | Biological Activity | Assay System | Quantitative Data | Reference |

| 5,7,4'-Trimethoxyflavone | CFTR Activation | - | EC50: 64 μM | [5] |

| 5,7,4'-Trimethoxyflavone | Inhibition of Cell Proliferation | SUN-16 cells | Active at 12.5, 25, 50, 100, 200 μM (24, 48 h) | [5] |

| 5,7,4'-Trimethoxyflavone | Neuroprotection | LPS-induced memory-impaired mice | Administered at 10, 20, 40 mg/kg for 21 days | [4] |

| 5,7,4'-trimethoxyflavanone | Anti-inflammatory | LPS-challenged rats | Administered at 75 mg/kg body weight daily | [3] |

III. Experimental Protocols

Detailed methodologies for the key experiments cited in this review are provided below to facilitate reproducibility and further investigation.

PD-L1 Degradation Assay

-

Cell Culture and Treatment: Colorectal cancer cells (RKO and MC38) are cultured in appropriate media. Cells are treated with 5,7,4'-trimethoxyflavone (TF) at various concentrations. To investigate the degradation pathway, cells are co-treated with the proteasome inhibitor MG132.

-

Flow Cytometry: To quantify surface PD-L1 expression, cells are harvested, washed, and stained with a fluorescently labeled anti-PD-L1 antibody. The fluorescence intensity is measured using a flow cytometer.

-

Immunoprecipitation and Western Blotting: To assess PD-L1 ubiquitination, cell lysates are subjected to immunoprecipitation using an anti-PD-L1 antibody. The immunoprecipitates are then analyzed by Western blotting using an anti-ubiquitin antibody. Total protein levels of PD-L1, HRD1, and other proteins of interest are determined by Western blotting of whole-cell lysates.[1]

In Vivo Neuroprotection Study in LPS-Induced Memory-Impaired Mice

-

Animal Model: Male mice are used for the study. Neuroinflammation and memory impairment are induced by intraperitoneal injection of lipopolysaccharide (LPS).

-

Drug Administration: 5,7,4'-trimethoxyflavone (TMF) is administered orally to the mice at doses of 10, 20, and 40 mg/kg for 21 days.

-

Behavioral Tests: Cognitive functions are assessed using the Morris Water Maze (MWM) to evaluate spatial memory and the Open Field Test (OFT) to measure anxiety-related behaviors.

-

Molecular Analysis: After the behavioral tests, the hippocampi are dissected. The expression levels of predicted protein targets (e.g., GABRG2, 5-HT2B, 5-HT2C) are determined by RT-PCR. The levels of Aβ, IL-1β, IL-6, and TNF-α are measured using enzyme-linked immunosorbent assay (ELISA).[4]

Anti-inflammatory Activity in LPS-Challenged Rat Intestine

-

Animal Model: Male rats are subjected to chronic intestinal inflammation through repeated intraperitoneal administration of LPS (1 mg/kg body weight daily for 4 weeks).

-

Drug Administration: The test group receives daily oral administration of 5,7,4'-trimethoxyflavanone (75 mg/kg body weight).

-

Histopathological Examination: Intestinal tissues are collected, fixed, and processed for histopathological analysis to assess tissue damage.

-

Biochemical Assays: The levels of inflammatory markers (TNF-α, IL-6, IL-1β) and oxidative stress markers are measured in the intestinal tissue. The activation of NF-κB is also assessed.[2][3]

IV. Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in the literature for 5,7,4'-trimethoxyflavone and its related compounds.

V. Conclusion and Future Directions

While the current body of scientific literature does not directly address this compound, the research on its structural analogs, 5,7,4'-trimethoxyflavone and 5,7,4'-trimethoxyflavanone, provides a compelling rationale for its investigation. The observed anti-inflammatory, neuroprotective, and anticancer activities of these related compounds suggest that this compound may also possess a valuable pharmacological profile.

Future research should prioritize the following:

-

Chemical Synthesis: The development of a robust synthetic route to obtain this compound in sufficient quantities for biological evaluation is a critical first step.

-

Natural Product Isolation: Screening of plant extracts, particularly from species known to produce other methoxylated flavonoids, may lead to the identification of natural sources of this compound.

-

Biological Screening: Once obtained, this compound should be screened in a battery of in vitro and in vivo assays to elucidate its biological activities, with a particular focus on its potential anti-inflammatory, neuroprotective, and anticancer properties.

-

Mechanistic Studies: Should promising activities be identified, further studies will be necessary to unravel the underlying molecular mechanisms of action, including the identification of its direct cellular targets and modulation of signaling pathways.

The exploration of this understudied flavan-3-ol holds the potential to uncover a novel therapeutic agent and expand our understanding of the structure-activity relationships within the diverse class of methoxylated flavonoids. This guide serves as a call to the scientific community to bridge this knowledge gap and explore the untapped potential of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of (+)-5,7,4'-Trimethoxyafzelechin

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-5,7,4'-Trimethoxyafzelechin is a member of the flavan-3-ol (B1228485) class of flavonoids, a group of natural products known for their diverse biological activities. As a methylated derivative of afzelechin, it presents a unique pharmacological profile with potential applications in medicinal chemistry and drug development. Its synthesis is of significant interest for structure-activity relationship studies and the exploration of its therapeutic potential. This document provides a detailed laboratory protocol for the chemical synthesis of this compound, based on established synthetic strategies for related flavonoid compounds. The presented protocol outlines a multi-step synthesis involving the preparation of a chalcone (B49325) intermediate, its subsequent cyclization to a flavanone (B1672756), and the final stereoselective reduction to the target flavan-3-ol.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of Key Intermediates and Final Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Spectroscopic Data |

| 1 (Chalcone Intermediate) | C₁₈H₁₈O₅ | 314.33 | Not reported | ¹H NMR, ¹³C NMR, MS |

| 2 (Flavanone Intermediate) | C₁₈H₁₈O₅ | 314.33 | Not reported | ¹H NMR, ¹³C NMR, MS |

| This compound | C₁₈H₂₀O₅ | 316.35 | Not reported | ¹H NMR, ¹³C NMR, MS, Optical Rotation |

Note: Specific experimental data for intermediates and the final product would be determined upon completion of the synthesis and purification.

Experimental Protocols

This synthesis is presented as a three-step process.

Step 1: Synthesis of 2'-Hydroxy-4,4',6'-trimethoxychalcone (1)

This step involves the Claisen-Schmidt condensation of 2-hydroxy-4,6-dimethoxyacetophenone with 4-methoxybenzaldehyde (B44291).

Materials:

-

2-hydroxy-4,6-dimethoxyacetophenone

-

4-methoxybenzaldehyde

-

Potassium hydroxide (B78521) (KOH)

-

Ethanol (B145695) (EtOH)

-

Hydrochloric acid (HCl, 1N)

-

Ethyl acetate (B1210297) (EtOAc)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve 2-hydroxy-4,6-dimethoxyacetophenone (1.0 eq) and 4-methoxybenzaldehyde (1.2 eq) in ethanol in a round-bottom flask.

-

Add a solution of potassium hydroxide (3.0 eq) in ethanol to the flask.

-